2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Description
The Ortho-Substituted Biaryl Framework: Importance in Organic Chemistry
Ortho-substituted biaryls are a privileged structural motif in organic chemistry, frequently found in natural products, pharmaceuticals, and advanced materials. rsc.orgajgreenchem.com The steric hindrance created by substituents at the ortho positions can lead to restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. This gives rise to stable, non-interconverting stereoisomers, which can exhibit distinct biological activities and chemical properties. This axial chirality is a key feature of many successful chiral ligands and catalysts used in asymmetric synthesis. rsc.org
Strategic Value of Brominated Carboxylic Acid Biaryls as Synthetic Intermediates
The presence of both a bromine atom and a carboxylic acid group on the biaryl scaffold offers a dual-pronged approach to further molecular elaboration. The bromine atom serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds. ajgreenchem.comacs.org This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups.
Simultaneously, the carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols. It can also participate in reactions like Fischer esterification or be used to direct ortho-metalation reactions. This orthogonality of reactive sites makes brominated carboxylic acid biaryls, like the title compound, highly valuable intermediates for the construction of complex target molecules.
Overview of Research Trajectories for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid and its Analogs
Research involving this compound and its analogs is primarily focused on their application as precursors in the synthesis of novel compounds with interesting structural and functional properties. One significant area of investigation is the synthesis of helicenes, which are polycyclic aromatic compounds with a helical, screw-like shape. The rigid, twisted backbone of ortho-substituted biaryls provides an ideal starting point for the construction of these fascinating molecules.
Furthermore, the development of new catalytic systems and ligands for asymmetric synthesis often relies on the use of chiral biaryl scaffolds. Analogs of this compound, where the bromine and carboxylic acid groups are replaced by other functionalities, are actively being explored in the design of new catalysts for a variety of chemical transformations. The ability to fine-tune the steric and electronic properties of these biaryl systems is crucial for achieving high levels of stereocontrol in catalytic reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVRHBOGZLFYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 1,1 Biphenyl 2 Carboxylic Acid and Its Derivatives
Convergent Approaches to the Biphenyl (B1667301) Core
Convergent strategies, where the two aryl rings are synthesized separately and then coupled, are generally the most effective methods for constructing the biphenyl core of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid. These methods offer greater flexibility and control over the final substitution pattern.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering mild reaction conditions and high functional group tolerance. nih.gov The Suzuki-Miyaura and Negishi couplings are particularly prominent in this regard.
The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. nih.govgre.ac.uk For the synthesis of a precursor to this compound, this could involve the coupling of 2-bromophenylboronic acid with a methyl 2-halobenzoate or vice versa. A key advantage of the Suzuki-Miyaura reaction is the commercial availability and stability of a wide range of boronic acids. nih.gov The use of a water-soluble fullerene-supported PdCl2 nanocatalyst has been reported for the green synthesis of various biphenyl carboxylic acids via Suzuki-Miyaura coupling, achieving high yields at room temperature in water. researchgate.net
The following table summarizes representative conditions for Suzuki-Miyaura couplings relevant to the synthesis of substituted biphenyls:
| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | C60-TEGs/PdCl2 | K2CO3 | Water | >90 | researchgate.net |
| Substituted Bromobenzene | Substituted Phenylboronic acid | Pd(OH)2 | K3PO4 | - | Good | nih.gov |
| 2-Bromo-5-iodotoluene | - | Pd2dba3/BINAP | Cs2CO3 | Toluene | 58 | acs.org |
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an aryl halide in the presence of a palladium or nickel catalyst. organic-chemistry.org This reaction is known for its high reactivity and functional group tolerance, even with sterically hindered substrates. nih.gov For the synthesis of 2,2'-disubstituted biphenyls, a modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) has proven effective for coupling organozinc pyridyl reagents with 2-bromo- or 2-chloropyridines. organic-chemistry.org The preparation of organozinc reagents from aryl halides can be facilitated by the use of cobalt catalysis and a sacrificial anode process.
Nickel- and Copper-Mediated Biaryl Coupling Reactions
While palladium catalysts are dominant, nickel and copper-mediated couplings offer valuable alternatives, often with different reactivity profiles and cost advantages.
Nickel-catalyzed couplings are increasingly recognized for their ability to couple a wide range of substrates, including less reactive aryl chlorides and those with challenging steric hindrance. nih.govrsc.org Nickel catalysts can be employed in Negishi-type couplings and have been shown to be effective in the reductive coupling of arylcarboxylic acid 2-pyridyl esters with alkyl methanesulfonates to form alkyl aryl ketones. nih.gov
Copper-catalyzed couplings , historically known as the Ullmann reaction, have seen a resurgence with the development of new ligand systems. Copper-catalyzed amination of 2-bromobenzoic acids has been demonstrated to proceed with high chemo- and regioselectivity without the need for protecting the carboxylic acid group. nih.gov This suggests the feasibility of copper-catalyzed C-C couplings for the synthesis of the target molecule. Furthermore, a copper-catalyzed approach to benzo[b]thiophene derivatives using thiocarboxylic acids has been developed, showcasing the utility of copper in C-S bond formation, which can be conceptually extended to C-C bond formation. nih.gov
Directed Ortho-Metalation and Related Routes
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile.
For the synthesis of this compound, a DoM strategy could be envisioned starting from a biphenyl precursor bearing a suitable DMG, such as an amide or a carboxylic acid. The N,N-dialkyl-2-biphenyl carboxamide has been shown to undergo LDA-mediated ortho-metalation. nih.govresearchgate.net The carboxylic acid group itself can also act as a directing group for ortho-lithiation, although this often requires in situ protection or specific reaction conditions. organic-chemistry.org The lithiated biphenyl can then be reacted with a bromine source to introduce the 2'-bromo substituent.
Regioselective Introduction and Interconversion of Functional Groups
The precise placement of the bromo and carboxyl groups is critical. The following subsections detail strategies for their regioselective introduction and manipulation.
Controlled Bromination Techniques
The regioselective bromination of a pre-formed biphenyl-2-carboxylic acid or its ester is a key step. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. mdpi.com The choice of brominating agent and reaction conditions is crucial to control the position of bromination, especially in a molecule with multiple potential sites for substitution.
Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br2). The regioselectivity can be influenced by the solvent, temperature, and the presence of catalysts or additives. rsc.org For instance, the bromination of biphenyl with NBS in 2-methyltetrahydrofuran (B130290) can yield monobromobiphenyl. rsc.org For activated aromatic compounds, highly regioselective bromination can be achieved using NBS in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org Theoretical analysis and experimental verification have been used to understand and predict the positional selectivity in electrophilic aromatic brominations. mdpi.com
The following table provides examples of different brominating agents and their applications:
| Substrate | Brominating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Biphenyl | N-Bromosuccinimide (NBS) | 2-Methyltetrahydrofuran | Monobromobiphenyl | - | rsc.org |
| Activated Aromatics | N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Regioselective bromoarene | Excellent | organic-chemistry.org |
| Compound 27b | N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C | Compound 28b | 97 | mdpi.com |
Carboxylation and Decarboxylation Strategies
The introduction of the carboxylic acid group can be achieved through various carboxylation methods. One common approach is the lithiation of an aryl halide followed by quenching with carbon dioxide (CO2). organic-chemistry.org For example, 2-bromobiphenyl (B48390) could be lithiated and then carboxylated to yield a biphenyl carboxylic acid. The use of milled dry ice has been shown to improve the yields of arylcarboxylic acids compared to gaseous CO2. organic-chemistry.org Nickel-catalyzed carboxylation of aryl chlorides with CO2 under atmospheric pressure is another mild and efficient method. organic-chemistry.org
Conversely, decarboxylation can be used to remove a carboxylic acid group, which can be a useful strategy in multi-step syntheses. acs.org The thermal decomposition of biphenyl-2,2'-dicarboxylic acid has been shown to proceed through decarboxylation to biphenyl-2-carboxylic acid as an intermediate. acs.org The decarboxylation of β-keto acids and malonic acids is a well-known transformation that proceeds through a cyclic transition state. masterorganicchemistry.com While not directly applicable to the final product, such strategies can be employed in the synthesis of precursors.
Stereoselective Synthesis of Atropisomeric this compound
The controlled synthesis of a single enantiomer of an atropisomeric compound is a considerable challenge in organic chemistry. For biaryls like this compound, the stereochemical outcome is determined by controlling the conformation around the aryl-aryl bond during its formation or by resolving a racemic mixture.
The asymmetric synthesis of axially chiral biaryls can be achieved through catalytic cross-coupling reactions or by using chiral auxiliaries. These methods establish the desired axial chirality during the key bond-forming step.
One of the most powerful methods for constructing the biaryl backbone is the Suzuki-Miyaura cross-coupling reaction. The use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst can induce high levels of enantioselectivity. For instance, the coupling of an ortho-substituted arylboronic acid with an ortho-substituted aryl halide can generate axially chiral biaryls with good yields and high enantiomeric excess (ee). nih.gov In the context of synthesizing the target molecule, this could involve the coupling of 2-bromophenylboronic acid with a derivative of 2-bromobenzoic acid, or vice versa, in the presence of a chiral palladium catalyst. nih.gov
Catalyst systems based on other transition metals, such as copper, have also been employed for the enantioselective synthesis of axially chiral compounds. chemrxiv.org Furthermore, phase-transfer catalysis using cinchona-derived catalysts has proven effective for the enantioselective alkylation of related systems, suggesting its potential applicability. elsevierpure.com
Another established strategy involves the use of chiral auxiliaries. A chiral group is temporarily attached to one of the precursor molecules. This auxiliary directs the stereochemical outcome of the biaryl coupling reaction. After the axially chiral backbone is formed, the auxiliary is removed to yield the enantioenriched product.
| Catalytic System/Method | Typical Substrates | Outcome | Reference |
| Pd(OAc)₂ / Chiral Phosphine Ligand (e.g., KenPhos) | o-halobenzamides and arylboronic acids | Axially chiral biaryl amides in 80-92% yield and 88-94% ee. | nih.gov |
| Copper/Chiral Cobalt Anion | Cyclic diaryliodoniums and sulfur nucleophiles | Axially chiral biaryl sulfenamides in up to 95% yield and 96% ee. | chemrxiv.org |
| Cinchona-derived Phase-Transfer Catalyst | Oxazoline-4-carboxylic acid tert-butyl ester | Highly enantioselective alkylation (up to 96% ee). | elsevierpure.com |
When a racemic mixture of this compound is prepared, kinetic resolution is a viable strategy for separating the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the unreacted, slower-reacting one. researchgate.net
Non-enzymatic kinetic resolution has been successfully applied to biaryl compounds. For example, a copper-hydride catalyzed, atroposelective silylation of biphenols has been described, achieving moderate to good selectivity factors. nih.gov This type of method could potentially be adapted to resolve the enantiomers of this compound or its derivatives.
Dynamic kinetic resolution (DKR) is an even more powerful technique. In DKR, the racemic starting material is continuously racemized under the reaction conditions. This allows the chiral catalyst to convert the entire mixture into a single, desired enantiomer of the product, theoretically achieving a 100% yield. DKR has been investigated for α-bromo carboxylic acid derivatives, using nucleophilic substitution with chiral α-amino esters to achieve high diastereomeric ratios. researchgate.net
| Resolution Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |
| Kinetic Resolution | CuCl / (R,R)-Ph-BPE / NaOtBu | Monoprotected BINOLs and biphenols | Atroposelective Si-O coupling with hydrosilanes. | nih.gov |
| Dynamic Kinetic Resolution | TBAI and DIEA | α-bromo carboxylic acid derivatives | Nucleophilic substitution with chiral α-amino ester nucleophiles. | researchgate.net |
The ability to isolate and handle atropisomers depends on their configurational stability, which is determined by the rotational energy barrier around the single bond. springernature.com For substituted biaryls, this barrier is influenced by the size and nature of the substituents at the ortho positions. stereoelectronics.org In this compound, the bromine atom and the carboxylic acid group provide significant steric hindrance, leading to a high barrier to rotation and allowing for the isolation of stable atropisomers at room temperature. nih.gov
The stability can be quantified by the half-life of racemization (t½). Atropisomers are often categorized into classes based on this stability. researchgate.net Class 3 atropisomers are considered stable enantiomers with very high rotational barriers. researchgate.net The stability of some biaryl systems is enhanced by intramolecular hydrogen bonding, which can further restrict rotation. nih.gov The isolation of atropisomers is typically achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. chemrxiv.org
| Factor Affecting Stability | Description | Example | Reference |
| Steric Hindrance | Bulky ortho-substituents increase the energy barrier to rotation. | The bromine and carboxylic acid groups in the target molecule. | stereoelectronics.org |
| Intramolecular Hydrogen Bonding | Can lock the conformation, increasing the rotational barrier. | Biphenyl scaffolds with hydroxyl groups forming H-bonds. | nih.gov |
| Temperature | Higher temperatures provide more energy to overcome the rotational barrier, leading to faster racemization. | A related 2'-methoxy-6-nitrobiphenyl-2-carboxylic acid racemized with a half-life of 12 minutes at 24°C. | stereoelectronics.org |
Derivatization and Functionalization Reactions
The this compound molecule possesses two key reactive sites: the carboxylic acid group and the aryl bromide. These sites allow for a wide range of transformations to produce various derivatives.
The carboxylic acid functional group is a versatile handle for derivatization. Standard organic transformations can be applied to convert it into esters, amides, and other related functional groups. jackwestin.com
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst. jackwestin.com Alternatively, alkylation using reagents like diazomethane (B1218177) or using synthetic equivalents of acetals can also yield esters. colostate.edu
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to acid-base chemistry. jackwestin.com Therefore, activating agents are typically required. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate the coupling of carboxylic acids with amines to form amides under mild conditions. jackwestin.comlibretexts.org Other methods include the use of formylpyrrolidine as a Lewis base catalyst with trichlorotriazine (B8581814) for cost-efficient amidation. rsc.org These derivatizations are not only useful for synthesis but are also employed to improve detection in analytical techniques like LC-MS. nih.govnih.gov
| Reaction | Reagents | Product | Key Features | Reference |
| Fischer Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Acid-catalyzed reaction with an alcohol. | jackwestin.com |
| Amidation | Amine (R'NH₂), DCC | Amide (R-CONHR') | DCC is used as a coupling agent to drive the reaction. | jackwestin.comlibretexts.org |
| Amidation | Amine (R'NH₂), Trichlorotriazine (TCT), Formylpyrrolidine (FPyr) | Amide (R-CONHR') | Cost-efficient method using TCT for activation. | rsc.org |
| Conversion to Amine | Half-protected aliphatic diamine, then deprotection | Aliphatic amine | Converts the carboxylic acid group into an amine functionality. | thermofisher.com |
The aryl bromide moiety is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (S_NAr): While classical S_NAr reactions typically require strong electron-withdrawing groups and are less common for simple aryl bromides, related substitutions can occur. In the gas phase, S_N2 reactions at the bromine center have been observed, competing with S_NAr pathways. nih.gov However, in solution-phase synthesis, palladium-catalyzed reactions are the dominant route for substitution.
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, alkyne, and amine groups, at the 2'-position of the biphenyl system.
Reductive Debromination: The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using reducing agents like tributyltin hydride or silanes in the presence of a radical initiator. This transformation would yield [1,1'-biphenyl]-2-carboxylic acid from the parent bromo-compound.
Decarboxylative Halogenation: In a reverse transformation, aryl carboxylic acids can be converted to aryl bromides. This halodecarboxylation, a variation of the Hunsdiecker reaction, can be achieved using reagents like N-bromosuccinimide (NBS) under photoredox catalysis conditions. researchgate.netmanac-inc.co.jp
Further Functionalization of the Biphenyl Rings
The biphenyl scaffold of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse array of complex derivatives. The presence of a bromine atom on one ring and a carboxylic acid group on the other provides distinct handles for selective transformations. Functionalization strategies can target either ring through various organic reactions, including palladium-catalyzed cross-coupling, electrophilic substitution, and modification of the existing functional groups to influence subsequent reactions. arabjchem.org
The reactivity of each phenyl ring is significantly influenced by its substituent. The bromine atom on the 2'-position can be readily replaced through numerous cross-coupling reactions. Conversely, the carboxylic acid group at the 2-position is an ortho, para-directing deactivator for electrophilic aromatic substitution but can also be used as a directing group in certain transition-metal-catalyzed C-H activation reactions. researchgate.net
The carbon-bromine bond is a key site for introducing structural diversity. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, allowing the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating a new C-C bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This approach is widely used for synthesizing more complex biaryl structures or introducing alkyl or vinyl groups. For instance, derivatives of biphenyl carboxylic acids are synthesized by reacting a bromo-aryl component with a substituted boronic acid. ajgreenchem.com The choice of catalyst, base, and solvent system is critical for achieving high yields. acs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Aryl Substrates
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | Good | ajgreenchem.com |
| Pd/C | Na₂CO₃ | MeOH/H₂O | Reflux | 82 (one-pot) | acs.org |
This table presents generalized conditions for Suzuki-Miyaura reactions on related bromo-aryl substrates to illustrate typical parameters.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, converting the aryl bromide to an arylamine. This is particularly useful for synthesizing derivatives containing anilines or other nitrogen-based functional groups, which are prevalent in pharmacologically active molecules.
The carboxylic acid-bearing ring can also undergo functionalization, primarily through electrophilic aromatic substitution or directed C-H functionalization.
Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration or halogenation can be achieved. The incoming electrophile will predominantly add to the positions meta to the carboxylic acid (positions 4 and 6).
Directed C-H Functionalization: More advanced methods utilize the carboxylic acid as a traceless directing group for ortho-arylation. researchgate.net In these palladium-catalyzed reactions, the carboxylate group directs the palladium catalyst to a nearby C-H bond (at the 6-position), which is then cleaved and coupled with an aryl halide. A subsequent decarboxylation step removes the directing group, resulting in a formal meta-substituted biphenyl. researchgate.net
Table 2: Overview of Functionalization Reactions
| Reaction Type | Target Ring | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-substituted | Ar-B(OH)₂, Pd catalyst, Base | Biaryl derivative | ajgreenchem.com |
| Buchwald-Hartwig Amination | Bromo-substituted | R₂NH, Pd catalyst, Base | Arylamine derivative | |
| Directed C-H Arylation | Carboxylic acid-substituted | Ar-I, Pd catalyst | meta-Arylated biphenyl | researchgate.net |
It is also important to note that the carboxylic acid itself can undergo reactions that may compete with or precede ring functionalization, such as esterification or conversion to an acid chloride. pressbooks.pubthermofisher.com Furthermore, the alpha-carbon of the carboxylic acid can be functionalized, for example, through the Hell-Volhard-Zelinskii reaction to introduce a bromine atom at that position. libretexts.org These transformations provide additional pathways to novel derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,1 Biphenyl 2 Carboxylic Acid
Organometallic Transformations of the Aryl Bromide
The carbon-bromine bond on one of the phenyl rings is a prime site for organometallic chemistry, particularly for the formation of new carbon-carbon bonds through cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules, and the aryl bromide moiety of the title compound is an excellent substrate for these transformations. nih.govmasterorganicchemistry.com
The Suzuki-Miyaura coupling is one of the most utilized reactions for this purpose, involving the reaction of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.org This reaction is highly efficient for creating biaryl linkages. For substrates similar to 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid , such as other bromobenzoic acids, high yields of the corresponding biphenyl (B1667301) carboxylic acids have been achieved using water-soluble palladium catalysts. researchgate.net The presence of the carboxylic acid group is generally well-tolerated, although the choice of base is crucial to ensure both the deprotonation of the carboxylic acid and the efficiency of the catalytic cycle. libretexts.orgbeilstein-journals.org
The Heck reaction represents another key palladium-catalyzed transformation, coupling the aryl bromide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction introduces a vinyl group onto the aromatic ring, providing access to stilbene (B7821643) derivatives and other unsaturated compounds. masterorganicchemistry.com The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Palladium(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Aryl Bromide Systems
| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | H₂O/Toluene | 95% | researchgate.net |
| Suzuki-Miyaura | 2-Bromo-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Ligand | K₃PO₄ | THF | 99% | beilstein-journals.org |
| Heck Reaction | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | 95% | organic-chemistry.org |
| Reductive Heck | Aryl Bromide | Cyclic Alkene | Pd(OAc)₂ / Ligand | Formate Salt | Amide Solvent | High | nih.gov |
This table presents data from reactions on similar substrates to illustrate typical conditions and outcomes.
In recent years, photo- and electro-catalyzed reactions have emerged as sustainable alternatives to traditional cross-coupling methods. These techniques often operate under milder conditions and can offer unique reactivity.
Electro-catalyzed cross-coupling utilizes an electric current to drive the reaction, often with a nickel catalyst. acs.orgnih.gov For aryl bromides, this method can facilitate coupling with various partners, including alkyl halides and aziridines, under mild conditions. acs.orgnih.gov The process typically involves the electrochemical reduction of the nickel catalyst to a low-valent state, which then undergoes oxidative addition with the aryl bromide.
Photoredox catalysis uses light to initiate a catalytic cycle, often employing a photosensitizer like ruthenium or iridium complexes, or purely organic dyes. rsc.orgnih.govrsc.org This approach enables the coupling of aryl bromides with partners that are challenging for traditional methods. For instance, decarboxylative cross-coupling reactions, where a carboxylic acid is used as a radical precursor, have been successfully applied to generate new C-C bonds. rsc.orgrsc.org
Table 2: Conditions for Emerging Cross-Coupling Reactions of Aryl Bromides
| Reaction Type | Catalyst System | Reductant/Oxidant | Substrate Example | Key Features | Ref |
|---|---|---|---|---|---|
| Electro-Coupling | NiBr₂bipy | Electric Current (Cathode) | Aryl Bromide + Alkyl Halide | Mild, good yields | acs.org |
| Photo-Coupling | Ru(bpy)₃Cl₂ | Visible Light | Alkenyl Carboxylic Acid + N-(Acyloxy)phthalimide | Dual decarboxylation, mild conditions | rsc.org |
| Dual Catalysis | Ni Catalyst + Co Co-catalyst | Homogeneous Reductant | Aryl Bromide + Alkyl Halide | High functional group tolerance | nih.gov |
This table provides examples of emerging methodologies applicable to aryl bromides.
The proximity of the aryl bromide and carboxylic acid groups in This compound allows for intramolecular reactions. A key transformation is the palladium-catalyzed intramolecular cyclization, which can lead to the formation of a lactone. This process, often referred to as lactonization, can occur via an intramolecular Heck-type reaction or through the formation of an arylpalladium intermediate that is subsequently trapped by the carboxylate. researchgate.net
Furthermore, under radical conditions, the corresponding biphenyl-2-carboxyl radical can undergo intramolecular cyclization. rsc.org Studies have shown that these radicals primarily cyclize to form δ-lactones through an attack on the unsubstituted phenyl ring (Ar₂-6 cyclization). rsc.org This demonstrates a powerful method for creating fused ring systems.
Annulation reactions, which involve the formation of a new ring, are also possible. Catellani-type reactions, for example, could potentially utilize the aryl bromide as a starting point for a sequence of C-C bond formations to construct complex polycyclic structures. researchgate.net
Reactivity of the Carboxylic Acid Group and its Derivatives
The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, including acid-base reactions and conversion to other functional groups like esters, amides, and anhydrides.
The carboxylic acid moiety readily undergoes standard acid-base chemistry. With a base, it is deprotonated to form a carboxylate salt. This is a crucial step in many cross-coupling reactions where a base is required, as it modulates the solubility and reactivity of the molecule. libretexts.org
In the presence of an acid catalyst, the carboxylic acid can react with alcohols to form esters (Fischer esterification). This is a fundamental and widely used transformation in organic synthesis. Brønsted acids can also catalyze intramolecular cyclizations where the carboxylic acid or its derivative acts as a nucleophile or electrophile. rsc.org
The carboxylic acid group of This compound can be converted into a carboxylic anhydride. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts with a carboxylate salt. masterorganicchemistry.comlibretexts.org Symmetrical anhydrides can also be formed by heating two equivalents of the carboxylic acid, often with a dehydrating agent. youtube.com Anhydrides are valuable reactive intermediates, themselves capable of undergoing nucleophilic acyl substitution to form esters and amides. libretexts.orglibretexts.org
Lactones, which are cyclic esters, are particularly relevant to the chemistry of biphenyl-2-carboxylic acids. wikipedia.org While the title compound itself cannot directly form a lactone without a hydroxyl group in the 2'-position, it is a key precursor to such compounds. The bromine at the 2'-position can be substituted with a hydroxyl group, for example, via a nucleophilic aromatic substitution or through a metal-catalyzed process. The resulting 2'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid can then undergo intramolecular esterification (lactonization), often under acidic conditions, to form a six-membered lactone known as dibenzo[b,d]pyran-6-one. researchgate.netrsc.orggoogle.com This cyclization is a common strategy for synthesizing this heterocyclic core. researchgate.net
Radical Reactions Involving the Carboxylic Acid
The carboxylic acid moiety of this compound is a versatile functional group that can participate in various radical reactions, most notably through decarboxylation. The generation of aryl radicals via the cleavage of the carbon-carboxyl bond opens pathways to numerous functionalizations.
Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org In this process, it is proposed that the carboxylic acid is converted in situ into a more reactive intermediate, such as a benzoyl hypobromite, which can then participate in a single electron transfer (SET) process with a photoexcited catalyst. rsc.org Subsequent fragmentation of the resulting radical anion releases carbon dioxide and generates the desired 2'-bromo-[1,1'-biphenyl]-2-yl radical. This reactive species can then be trapped by other molecules in the reaction mixture to form new carbon-carbon or carbon-heteroatom bonds. Studies on related systems have shown that ortho-substituents can influence reaction efficiency, and specific conditions, such as temperature and reaction time, are optimized to achieve high yields. rsc.org For instance, the decarboxylation of ortho-bromobenzoic acid using an iridium photocatalyst required an extended reaction time of 60 hours at 80°C to proceed effectively. rsc.org
Another approach involves silver-catalyzed decarboxylation under strongly oxidizing conditions, using an oxidant like potassium persulfate (K₂S₂O₈). nih.gov The proposed mechanism involves the formation of a carboxyl radical, which then expels CO₂ to form the aryl radical. nih.gov This aryl radical can subsequently abstract a hydrogen atom from the solvent to yield the corresponding dearboxylated arene. nih.gov
Investigations into the intramolecular cyclization of biphenyl-2-carboxyl radicals, generated from the homolysis of acyl hypoiodites, reveal that these radicals primarily undergo Ar₂-6 cyclization to form δ-lactones. rsc.org This reactivity suggests that the biphenyl-2-carboxyl radicals exist in a π-ground state. rsc.org
Table 1: Conditions for Radical Decarboxylation of Aryl Carboxylic Acids
| Method | Catalyst/Reagent | Conditions | Proposed Intermediate | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Visible Light (Blue LED), 55-80 °C | Aryl Radical via Benzoyl Hypobromite | rsc.org |
| Silver-Catalyzed Oxidation | AgNO₃ / K₂S₂O₈ | Heat (e.g., 160 °C) | Aryl Radical via Carboxyl Radical | nih.gov |
| Barton Decarboxylation | N-Hydroxypyridine-2-thione esters, Bu₃SnH | Heat, Radical Initiator (AIBN) | Aryl Radical | acs.org |
Stereochemical Control and Atropisomer Interconversion in Reactions
The presence of bulky substituents at the 2,2'-positions of the biphenyl skeleton in this compound severely hinders rotation around the pivotal C-C single bond. This restricted rotation gives rise to atropisomerism, a form of axial chirality where the molecule can exist as a pair of stable, non-superimposable enantiomers (atropisomers). chiralpedia.comslideshare.netpharmaguideline.com This stereochemical feature is not merely a structural curiosity but a critical factor that governs the molecule's reactivity.
Atropisomerism fundamentally influences reaction pathways because the atropisomers exist as distinct chiral entities. The fixed, non-planar, three-dimensional structure of each enantiomer creates a unique chiral environment that can direct the approach of reagents. This phenomenon, known as atroposelective control, means that reactions starting with an enantiomerically pure atropisomer can proceed with high stereoselectivity, leading to a specific stereoisomer of the product.
The stability of these atropisomers is defined by the rotational energy barrier. For biphenyls, barriers greater than 84 kJ/mol (20 kcal/mol) at room temperature are generally sufficient to allow for the isolation of individual enantiomers. nih.gov The steric clash between the 2'-bromo group and the 2-carboxylic acid group creates a significant barrier, making the atropisomers of this compound configurationally stable under typical conditions.
In any reaction, the chiral axis of an enantiomerically pure starting material will dictate the facial selectivity of an attack on a prochiral center within the molecule or influence the orientation of coupling partners in cross-coupling reactions. For example, in a metal-catalyzed reaction, the coordination of the carboxylic acid to a metal center would be influenced by the spatial position of the bromo-substituted ring, predisposing the complex to a specific reaction geometry and thus a selective outcome. This principle is widely exploited in asymmetric synthesis, where atropisomeric ligands are used to induce chirality, and the same logic applies when the atropisomeric unit is part of the substrate itself. nih.gov
While the atropisomers of this compound are generally stable, under certain conditions (e.g., elevated temperatures), the rotational barrier may be overcome, leading to interconversion (racemization) between the enantiomers. This phenomenon is known as dynamic stereochemistry. nih.gov
Even in cases where atropisomers interconvert during a reaction, stereocontrol can still be achieved through a concept known as a "chiral memory" effect. This occurs when a reaction proceeds through a chiral intermediate that retains the stereochemical information of the more reactive or more stable atropisomeric precursor. If one atropisomer reacts significantly faster than the other (kinetic resolution) and also faster than it racemizes, the reaction will selectively consume that enantiomer, leading to an enantioenriched product and unreacted starting material.
Furthermore, a reaction can be stereoselective even if it starts from a racemic mixture that is rapidly equilibrating. If the transition states leading to the enantiomeric products are diastereomeric and thus have different energies, one pathway will be favored, resulting in a net excess of one enantiomeric product. This is a form of dynamic kinetic resolution. The solvent can play a crucial role in this process by preferentially stabilizing one atropisomeric conformation over the other, thereby influencing the stereochemical outcome of the reaction. nih.gov
Detailed Mechanistic Elucidation of Key Transformations
Understanding the precise mechanisms of reactions involving this compound requires a combination of sophisticated analytical techniques to identify transient species and map out the energetic landscape of the transformation.
The direct observation and characterization of short-lived reaction intermediates are paramount for validating proposed mechanisms. Techniques such as laser flash photolysis allow for the generation and spectroscopic monitoring of transient species like radicals and excited states on timescales from nanoseconds to milliseconds. scispace.com For the radical decarboxylation of this compound, this technique could be used to directly observe the UV-Vis absorption spectrum of the biphenyl-2-yl radical intermediate, providing evidence for its formation and allowing for the measurement of its decay kinetics. rsc.orgscispace.com
Freeze-quench techniques combined with spectroscopic methods like Electron Paramagnetic Resonance (EPR) for radical species or Mössbauer spectroscopy for iron-containing catalysts can provide detailed structural information about intermediates that are stable enough to be trapped at low temperatures. nih.govresearchgate.net
Kinetic studies are equally vital for mechanistic elucidation. By systematically varying the concentrations of reactants, catalysts, and inhibitors and monitoring the reaction rate, a rate law can be determined. chemistry-teaching-resources.com This mathematical expression provides crucial information about which species are involved in the rate-determining step of the reaction. For instance, stopped-flow analysis, which allows for the rapid mixing of reagents and monitoring of rapid changes in absorbance or fluorescence, can be used to measure the rate constants of individual steps in a multi-step reaction mechanism. nih.gov
Table 2: Techniques for Studying Reaction Intermediates
| Technique | Type of Information Obtained | Applicable Intermediates | Reference |
|---|---|---|---|
| Laser Flash Photolysis (Transient Absorption) | UV-Vis spectra of short-lived species; formation and decay kinetics. | Radicals, excited states, biradicals. | scispace.com |
| Electron Paramagnetic Resonance (EPR) | Detection and structural characterization of paramagnetic species. | Radicals, triplet states, certain metal complexes. | scispace.com |
| Stopped-Flow Spectroscopy | Pre-steady-state and steady-state kinetics; rate constants of fast reaction steps. | Any intermediate that has a distinct spectroscopic signature (UV-Vis, fluorescence). | nih.gov |
| In-situ VCD/IR Spectroscopy | Real-time structural and stereochemical information of species in solution. | Catalyst-substrate adducts, stable intermediates. | nih.gov |
The choice of catalyst and solvent exerts profound control over the reaction mechanism, rate, and selectivity.
Catalyst Design: In transition-metal-catalyzed reactions, the identity of the metal and its ligand sphere are critical. For decarboxylative couplings, different metals like palladium, iridium, rhodium, or silver can promote distinct mechanistic pathways. rsc.orgnih.govsioc.ac.cn The design of chiral ligands is central to achieving atroposelective synthesis. For example, in palladium-catalyzed C-H activation, chiral phosphoramidite (B1245037) or amino acid-based ligands can create a chiral pocket around the metal center, which then differentiates between the two faces of a prochiral substrate or the two atropisomeric forms of a chiral substrate, leading to high enantioselectivity. snnu.edu.cn The electronic and steric properties of the ligand can be fine-tuned to optimize both reactivity and stereocontrol.
Solvent Effects: The solvent is not merely an inert medium but an active participant in the reaction mechanism. Solvent polarity and hydrogen-bonding capability can dramatically influence reaction pathways. nih.gov For instance, polar solvents can stabilize charged intermediates or transition states, potentially accelerating ionic reaction pathways. wizeprep.comrsc.org In the context of atropisomerism, the solvent can have a striking effect. Studies on related biphenyl systems have demonstrated that the preferred axial conformation (and thus the dominant atropisomer in a dynamic equilibrium) can be dictated by solute-solvent interactions. nih.gov For example, a non-polar solvent like chloroform (B151607) might favor one conformation, while a strongly hydrogen-bonding solvent like DMSO might favor another, completely altering the stereochemical landscape of the reaction. nih.gov Solvents can also determine the course of a reaction; for example, a reaction may proceed via a concerted, non-ionic pathway in a non-polar solvent, but switch to a stepwise, ionic mechanism in a polar solvent. rsc.org
Strategic Applications of 2 Bromo 1,1 Biphenyl 2 Carboxylic Acid in Contemporary Chemical Synthesis
As a Chiral Scaffold and Ligand Precursor in Asymmetric Catalysis
2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid serves as a pivotal starting material in the realm of asymmetric catalysis, primarily due to its inherent structural features that allow for the construction of atropisomeric biphenyls. These molecules possess axial chirality arising from restricted rotation around the C-C single bond connecting the two phenyl rings, a property that is fundamental to the design of effective chiral ligands for enantioselective transformations.
Design and Synthesis of Atropisomeric Biphenyl-Based Chiral Ligands
The synthesis of axially chiral biphenyl (B1667301) ligands often commences with this compound. The presence of the bromine atom and the carboxylic acid group at the ortho positions of the biphenyl core are strategic functionalities that facilitate further chemical modifications. These groups can be transformed into other functionalities, such as phosphines, amines, or alcohols, which are common coordinating groups in chiral ligands. nih.govnih.gov The steric hindrance imposed by these ortho substituents restricts the free rotation around the biphenyl C-C bond, leading to stable, separable atropisomers.
A general strategy involves the resolution of racemic 2'-substituted-[1,1'-biphenyl]-2-carboxylic acids to obtain the enantiomerically pure starting material. Subsequent transformations, such as the introduction of phosphine (B1218219) groups, lead to the formation of valuable chiral phosphine ligands. The modularity of this approach allows for the synthesis of a diverse library of ligands with varying steric and electronic properties by modifying the substituents on the biphenyl backbone. nih.govresearchgate.net This tunability is crucial for optimizing the performance of the resulting catalyst in specific asymmetric reactions.
Role in Enantioselective C-C and C-X Bond Formation
Ligands derived from this compound have demonstrated significant utility in a variety of enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. nih.govresearchgate.net These reactions are fundamental in organic synthesis for the construction of complex chiral molecules, including pharmaceuticals and natural products.
In the realm of C-C bond formation, these chiral ligands, when complexed with transition metals like palladium or rhodium, can catalyze reactions such as asymmetric additions of organometallic reagents to aldehydes and ketones, as well as various coupling reactions. nih.govnih.gov The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
For C-X bond formation, where X can be a halogen, oxygen, or nitrogen atom, ligands derived from this biphenyl scaffold have also proven effective. researchgate.netresearchgate.net For instance, they have been employed in enantioselective bromolactonizations, where a bromine atom and an oxygen atom are added across a double bond in an intramolecular fashion to form a chiral lactone containing a stereogenic C-Br bond. nih.govrsc.org The precise control over the stereochemistry in these reactions is a testament to the well-defined chiral pocket of the ligands.
Catalytic Performance of Ligands in Enantioselective Reactions
| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Asymmetric Addition | Axially chiral [1,1′-biphenyl]-2,2′-diol ligand / Diethylzinc | Aldehyde | High | nih.gov |
| Asymmetric Cycloaddition | Phosphoramidite (B1245037) ligand / Palladium | Various | High | nih.gov |
| Bromolactonization | Bifunctional BINOL-derived catalyst | Unsaturated acid | High | nih.gov |
Catalytic Performance in Homogeneous and Heterogeneous Systems
The performance of catalysts incorporating ligands derived from this compound has been extensively evaluated in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity due to the well-defined nature of the catalytic species. beilstein-journals.org The modular design of these biphenyl-based ligands allows for fine-tuning of their steric and electronic properties to maximize enantioselectivity for a specific transformation. nih.govresearchgate.net
While homogeneous catalysts are highly effective, their separation from the reaction products can be challenging. This has spurred interest in the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. Ligands derived from this compound can be immobilized on solid supports, such as polymers or silica (B1680970) gel, to create heterogeneous catalysts. This approach facilitates catalyst recovery and recycling, which is advantageous for industrial applications. The challenge in developing such systems lies in maintaining the high catalytic activity and enantioselectivity observed in their homogeneous counterparts. Research in this area focuses on designing appropriate linkers and supports to ensure the accessibility and stability of the catalytic sites.
Building Block for Complex Organic Molecules and Scaffolds
Beyond its role in asymmetric catalysis, this compound is a valuable building block for the synthesis of more complex organic molecules and molecular scaffolds, particularly in the fields of natural product synthesis and medicinal chemistry.
Precursor in the Synthesis of Natural Product Analogues
The biphenyl moiety is a structural motif found in a number of biologically active natural products. The functional handles present in this compound—the bromine atom and the carboxylic acid—provide convenient points for elaboration and incorporation into larger, more complex structures that mimic or are analogous to these natural products. researchgate.net The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. researchgate.net The carboxylic acid group can be converted into a wide range of other functional groups, including amides, esters, and alcohols, or can be used to link the biphenyl unit to other molecular fragments. This versatility allows synthetic chemists to construct a diverse array of natural product analogues for structure-activity relationship studies.
Construction of Privileged Scaffolds in Medicinal Chemistry Research (synthesis focus)
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. acs.orgnih.govpageplace.de The biphenyl scaffold is recognized as one such privileged structure. acs.orgarabjchem.org this compound serves as an excellent starting material for the synthesis of libraries of compounds based on this privileged scaffold. researchgate.netresearchgate.net
The synthetic utility of this compound in this context lies in its ability to be readily diversified. The carboxylic acid can be coupled with a variety of amines to generate a library of amides, while the bromine atom can be used in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 2'-position. This combinatorial approach allows for the rapid generation of a large number of structurally diverse molecules that can then be screened for biological activity against various therapeutic targets. The atropisomeric nature of the scaffold can also be exploited to introduce three-dimensional diversity into these libraries, which is often crucial for potent and selective biological activity.
Applications in Advanced Materials Science and Supramolecular Chemistry (synthesis focus)
The unique structural characteristics of this compound, namely its rigid biphenyl backbone, carboxylic acid functionality, and bromo substituent, position it as a versatile building block in the realm of advanced materials and supramolecular chemistry. The inherent functionalities allow for its use as a monomer in the synthesis of polymers with tailored architectures and as a component in the construction of intricate self-assembled systems.
Monomeric Units for Polymeric Materials with Controlled Architecture
The bifunctional nature of this compound makes it a promising candidate for the synthesis of a variety of polymeric materials. The carboxylic acid group can readily participate in condensation polymerization reactions, while the bromo group can serve as a site for cross-linking or as an initiator for controlled radical polymerization techniques. This dual reactivity allows for the design of polymers with precisely controlled architectures, such as linear, branched, or cross-linked structures.
One potential application of this compound is in the synthesis of aromatic polyesters and polyamides. Through polycondensation reactions with suitable diol or diamine co-monomers, the rigid biphenyl unit of this compound can be incorporated into the polymer backbone. This would impart thermal stability and specific mechanical properties to the resulting material. The presence of the bromo substituent offers a handle for post-polymerization modification, enabling the introduction of further functionalities or cross-linking to enhance the material's properties.
Furthermore, the bromo group can act as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with well-defined molecular weights and low polydispersity. By using this compound as an initiator, polymers with a biphenylcarboxylic acid end-group can be prepared. This terminal functional group can then be used for further reactions, such as grafting the polymer onto surfaces or creating block copolymers.
| Polymer Type | Potential Synthetic Route | Key Feature of Monomer | Anticipated Polymer Property |
| Aromatic Polyester | Polycondensation with a diol | Carboxylic acid and rigid biphenyl core | High thermal stability, mechanical strength |
| Aromatic Polyamide | Polycondensation with a diamine | Carboxylic acid and rigid biphenyl core | Excellent thermal and chemical resistance |
| Functional Polymer | Atom Transfer Radical Polymerization (initiator) | Bromo group | Controlled molecular weight and architecture |
| Cross-linked Polymer | Post-polymerization modification | Bromo group | Enhanced mechanical and thermal properties |
Detailed research into the polymerization kinetics and characterization of the resulting polymers would be necessary to fully realize the potential of this compound as a monomer. Such studies would involve techniques like gel permeation chromatography (GPC) to determine molecular weight distributions and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties.
Components in Self-Assembled Systems and Frameworks
Crucially, the bromo substituent introduces the possibility of halogen bonding, a non-covalent interaction that has gained significant attention in crystal engineering and supramolecular chemistry. Halogen bonds, formed between an electrophilic region on the halogen atom and a nucleophilic site, are highly directional and can be used to control the packing of molecules in the solid state. The interplay between hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of complex and well-defined one-, two-, or three-dimensional networks.
In the context of crystal engineering, this compound could be used to design and synthesize co-crystals with specific network topologies. By co-crystallizing with complementary molecules that can act as hydrogen or halogen bond acceptors, a wide range of supramolecular architectures with potential applications in areas such as gas storage and separation could be achieved.
| Supramolecular System | Key Intermolecular Forces | Potential Application |
| Self-assembled monolayers | Hydrogen bonding, van der Waals forces | Surface modification, sensing |
| Co-crystals | Hydrogen bonding, halogen bonding, π-π stacking | Crystal engineering, materials with tailored properties |
| Metal-Organic Frameworks | Coordination bonds, hydrogen bonding | Gas storage, catalysis, separation |
| Coordination Polymers | Coordination bonds | Luminescent materials, sensors |
The successful design and synthesis of such self-assembled systems would rely on a thorough understanding of the intermolecular interactions at play. X-ray crystallography would be an indispensable tool for characterizing the resulting structures and elucidating the precise nature of the non-covalent interactions that govern their formation.
Computational and Theoretical Investigations of 2 Bromo 1,1 Biphenyl 2 Carboxylic Acid
Conformational Landscape and Atropisomeric Dynamics
The unique stereochemical properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid arise from hindered rotation around the pivotal single bond connecting the two phenyl rings. This restriction gives rise to atropisomers, which are stereoisomers resulting from this hindered rotation.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in quantifying the energy barriers associated with the rotation around the C-C single bond in substituted biphenyls. researchgate.netrsc.org The rotational barrier is the energy difference between the stable, non-planar ground state and the planar transition state. For atropisomers to be stable and potentially separable at room temperature, this energy barrier must be sufficiently high, typically in the range of 16 to 19 kcal/mol. libretexts.org
In this compound, the presence of bulky ortho-substituents—a bromine atom and a carboxylic acid group—creates significant steric hindrance that restricts free rotation. stereoelectronics.org The energy barrier is a function of the size of these ortho groups. Adding ortho substituents greatly increases the rotational barrier compared to unsubstituted biphenyl (B1667301), which has a very small barrier of about 6.0 kJ/mol (1.4 kcal/mol) at 0°. slideshare.net For instance, the 2,2'-dimethyl derivative has a barrier of 17.4 kcal/mol. slideshare.net Given the Van der Waals radii order (I > Br > Cl > NO2 > COOH > OMe > F > H), both the bromo and carboxylic acid groups contribute substantially to the rotational barrier. slideshare.net DFT studies on various substituted biphenyls have shown that methods like B3LYP-D and B97-D can accurately predict these barriers when combined with large basis sets and corrections for dispersion, zero-point energies, and solvent effects. researchgate.netrsc.org
Table 1: Representative Rotational Energy Barriers for Substituted Biphenyls
| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Biphenyl | -H, -H | ~1.4 | slideshare.net |
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | 17.4 | slideshare.net |
| 2,2'-Dichlorobiphenyl | -Cl, -Cl | ~19 | stereoelectronics.org |
| 2,2'-Diisopropylbiphenyl | -CH(CH₃)₂, -CH(CH₃)₂ | >23 | researchgate.net |
| This compound | -Br, -COOH | Estimated >19 | N/A |
Note: The value for this compound is an estimate based on the size of its substituents relative to the other compounds listed.
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational space of flexible molecules over time. nih.gov By simulating the atomic motions based on a force field, MD can reveal the accessible conformations and the dynamics of transitions between them. grantome.comresearchgate.net For a molecule like this compound, MD simulations can be used to sample the various twisted conformations and to observe the attempts to rotate around the central C-C bond. chemrxiv.org
These simulations can visualize the conformational landscape, identifying the lowest energy (most stable) conformations and the pathways for interconversion. researchgate.net Techniques like Locally Enhanced Sampling (LES) can be implemented to increase the efficiency of conformational sampling, which is often a challenge in standard MD simulations due to high energy barriers. grantome.com The output of an MD simulation is a trajectory that details the position of each atom over time, from which thermodynamic properties like the free energy difference between conformers can be calculated. nih.gov
The stability of atropisomers is primarily dictated by the steric bulk of the ortho substituents. researchgate.netresearchgate.net In this compound, the bromine atom and the carboxylic acid group are large enough to create a significant barrier to rotation, leading to stable atropisomers. stereoelectronics.orgslideshare.net The larger the substituent, the higher the energy of the planar transition state, and thus the more stable the atropisomer.
The nature and position of other substituents on the rings can also play a role through the "buttressing effect." researchgate.net A bulky group adjacent to an ortho substituent can further increase the steric hindrance, making rotation even more difficult and increasing the rate of racemization. Electronic effects can also influence the rotational barrier. Electron-donating groups and electron-accepting groups in the para positions can alter the bond length and electron density of the pivotal C-C bond, thereby affecting the ease of rotation, though this effect is generally secondary to the primary steric effect of ortho groups. researchgate.net Intramolecular hydrogen bonding, for example between the carboxylic acid proton and the bromine atom in the transition state, could potentially stabilize the transition state and lower the rotational barrier. researchgate.net
Electronic Structure and Reactivity Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the orbital containing the most loosely held electrons, acts as the nucleophile, while the LUMO, the lowest energy empty orbital, acts as the electrophile. libretexts.org
For this compound, the distribution and energy of the HOMO and LUMO would determine its reactivity. The HOMO is expected to be localized primarily on the electron-rich aromatic rings and potentially the oxygen atoms of the carboxylic acid, indicating sites susceptible to electrophilic attack. The LUMO would likely be distributed across the molecule, with significant contributions from the antibonding orbitals associated with the carboxylic acid and the C-Br bond, highlighting potential sites for nucleophilic attack. cureffi.org
Electron density analysis, based on theories like Atoms in Molecules (AIM), provides further detail on the electronic structure. orientjchem.org By analyzing the topology of the electron density, one can identify bond critical points (BCPs) and characterize the nature of chemical bonds (covalent vs. electrostatic). orientjchem.orgmdpi.com This analysis can quantify the strength of intramolecular interactions, such as any hydrogen bonding, and reveal the distribution of electronic charge throughout the molecule. orientjchem.org
Table 2: Predicted FMO Characteristics for this compound
| Orbital | Predicted Location of High Density | Implied Reactivity |
|---|---|---|
| HOMO | Phenyl rings, Oxygen atoms of -COOH | Nucleophilic / Site of electrophilic attack |
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This map is invaluable for predicting how a molecule will interact with other charged or polar species.
For this compound, the MEP surface would show regions of strong negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for hydrogen bonding and electrophilic attack. A region of positive potential would be expected around the acidic hydrogen of the carboxylic group. The bromine atom, with its lone pairs, would also contribute to a region of negative potential, while the carbon atom bonded to it would be relatively positive. These maps serve as a guide to the molecule's reactivity, complementing the insights from FMO theory. mdpi.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms in organic synthesis. researchgate.net For complex molecules like this compound, which possesses axial chirality due to hindered rotation around the biphenyl bond, computational methods provide insights that are often inaccessible through experimental means alone. dntb.gov.ua Techniques such as Density Functional Theory (DFT) allow for the detailed exploration of potential energy surfaces, helping to identify the most plausible reaction pathways. researchgate.netrsc.org These computational investigations are crucial for understanding and optimizing reactions like the Suzuki-Miyaura cross-coupling, a common method for synthesizing biaryl compounds. nih.govnih.gov
Transition State Characterization and Reaction Pathway Mapping
The core of understanding any chemical reaction lies in identifying its transition state—the highest energy point along the reaction coordinate. dntb.gov.ua Modern computational chemistry, particularly DFT, excels at locating and characterizing these fleeting structures, which have lifetimes of only femtoseconds. dntb.gov.uaacs.org For the synthesis of biaryls, computational models map the entire reaction pathway, typically involving steps like oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
The characterization of transition states involves not just determining their energy but also their geometry and vibrational frequencies. This analysis confirms that the located structure is indeed a true transition state (identified by having exactly one imaginary frequency). rsc.org For atroposelective reactions, where the goal is to create a specific rotational isomer (atropisomer), understanding the transition states leading to each enantiomer is critical. acs.org Computational studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding and other weak forces, in stabilizing one transition state over another, which is the origin of stereoselectivity. acs.org Lewis acid-base interactions can also play a key role in facilitating racemization by lowering the rotational barrier of atropisomers, a phenomenon that can be modeled to understand dynamic kinetic resolution processes. researchgate.net
A detailed computational analysis of the Suzuki-Miyaura reaction for synthesizing sterically hindered, tetra-ortho-substituted biaryls showed that the mechanism can be more complex than a simple three-step cycle. nih.gov DFT studies revealed that for these challenging couplings, all three steps—oxidative addition, transmetalation, and reductive elimination—can influence the final enantioselectivity. nih.gov This contrasts with related Negishi couplings, where reductive elimination is often the sole enantiodetermining step. nih.gov This level of detail allows chemists to understand why a particular ligand or set of conditions is effective and provides a rational basis for reaction optimization.
Prediction of Enantioselectivity and Regioselectivity
A primary goal of computational modeling in biaryl chemistry is to predict the outcome of a reaction, specifically its enantioselectivity (the preference for one enantiomer over another) and regioselectivity (the preference for reaction at one position over another). rsc.org
Enantioselectivity: By calculating the energy difference (ΔΔG‡) between the transition states leading to the two different enantiomers (R and S), computational models can predict the enantiomeric excess (ee) of a reaction. The accuracy of these predictions has improved significantly with the development of better density functionals that can account for non-covalent interactions and dispersion forces. acs.org For example, DFT calculations have been successfully used to explain the origins of stereoselectivity in the copper-catalyzed Diels-Alder/retro-Diels-Alder reaction to form axially chiral biaryls. nih.gov Similarly, molecular dynamics simulations have shed light on the improved activity and atroposelectivity of engineered enzymes used in the synthesis of biaryl aminoalcohols. nih.govresearchgate.net In a Pd-catalyzed C-H olefination to synthesize axially chiral biaryl-2-amines, chiral spiro phosphoric acid was identified as a highly effective ligand, a result supported by computational analysis of the stereodetermining transition state. researchgate.net
Regioselectivity: In molecules with multiple potential reaction sites, such as polyhalogenated aromatics or substrates with several C-H bonds, predicting regioselectivity is crucial. chemrxiv.orgrsc.org Computational models can determine the activation barriers for reaction at each possible site. The site with the lowest activation barrier is the kinetically preferred product. This has been applied to predict the site of coupling in Suzuki, Stille, and Negishi reactions of polyhaloheteroaromatics based on the 1H NMR chemical shifts of the parent compounds, offering a simplified predictive guide. rsc.org For intramolecular biaryl coupling reactions, DFT models can explain how factors like the choice of base or the presence of a phosphine (B1218219) ligand can influence the product ratio by altering the energies of competing transition states. researchgate.net Studies on C-H activation have shown that the regioselectivity can be controlled by the choice of ligand, a phenomenon that can be rationalized and predicted using multivariate linear regression models built from experimental and DFT data. chemrxiv.org
Below is a table summarizing computational findings on factors influencing selectivity in biaryl synthesis.
| Reaction Type | Selectivity Investigated | Key Computational Finding | Reference |
|---|---|---|---|
| Pd-catalyzed Suzuki-Miyaura | Enantioselectivity | All three steps (oxidative addition, transmetalation, reductive elimination) can contribute to the final stereochemical outcome for hindered biaryls. | nih.gov |
| Pd-catalyzed Negishi Coupling | Enantioselectivity | The reductive elimination step is typically the sole enantiodetermining step. | nih.gov |
| Cu-catalyzed Diels-Alder | Stereoselectivity | DFT calculations revealed the reaction mechanism and the origin of stereocontrol. | nih.gov |
| Pd-catalyzed C-H Alkynylation | Regioselectivity | Ligand choice controls selectivity; rationalized by a Curtin-Hammett scenario between C-H activation and migratory insertion. | chemrxiv.org |
| Intramolecular Biaryl Coupling | Regioselectivity | The base and phosphine ligand influence the product ratio by affecting transition state energies. | researchgate.net |
Advanced Computational Methodologies in Biaryl Chemistry
While DFT remains the workhorse for mechanistic studies, the complexity of catalytic systems in biaryl synthesis, especially those involving flexible ligands and multiple interacting components, necessitates the development and application of more advanced computational methods. rsc.org These methodologies aim to improve accuracy, handle greater system complexity, and enhance predictive power.
One significant challenge is adequately sampling the vast conformational space of the reactants and transition states. nih.gov A new technique called Py-Conformational-Sampling (PyCoSa) has been introduced to systematically sample the configurations of transition-metal-catalyzed stereoselective reactions. nih.gov When applied to the atroposelective Suzuki-Miyaura coupling, this method revealed a range of low-energy mechanistic pathways for C-C bond formation, highlighting that the reaction may not always proceed through a single, well-defined channel. nih.gov
Machine learning (ML) is another frontier that is rapidly being applied to challenges in biaryl chemistry. rsc.org ML models can be trained on large datasets of experimental results or computational data to predict reaction outcomes with high speed and accuracy. nih.gov For instance, ML models, particularly support vector machines (SVM), have been shown to effectively predict regioselectivity in palladium-catalyzed C-H activation reactions. nih.gov Another approach used a Random Forest model trained on computed properties of isolated reactants to predict transition state barriers for radical C-H functionalization in heterocycles, achieving high accuracy without experimental input. researchgate.netnih.gov These tools can accelerate the discovery of new reactions and the optimization of existing ones by rapidly screening potential substrates and catalysts. rsc.org
The following table highlights some advanced computational methodologies and their applications in the study of biaryl synthesis.
| Methodology | Application in Biaryl Chemistry | Key Advantage | Reference |
|---|---|---|---|
| Py-Conformational-Sampling (PyCoSa) | Mapping reaction pathways in atroposelective Suzuki-Miyaura coupling. | Systematically samples conformational space, revealing multiple low-energy channels. | nih.gov |
| Machine Learning (Support Vector Machine) | Predicting regioselectivity in Pd-catalyzed C-H activation. | Enhances speed and accuracy of prediction, aiding in the development of catalytic strategies. | nih.gov |
| Machine Learning (Random Forest) | Predicting regioselectivity in radical C-H functionalization. | Enables rapid and reliable prediction from computed properties of reactants alone. | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Investigating enzyme-catalyzed synthesis of chiral biaryls. | Reveals the origin of improved activity and atroposelectivity in engineered enzymes. | nih.govresearchgate.net |
| Multivariate Linear Regression | Rationalizing ligand-controlled regioselectivity. | Builds predictive models that offer insight into structural factors driving selectivity. | chemrxiv.org |
These advanced methods, combined with continued improvements in fundamental theories like DFT, are pushing the boundaries of what can be understood and predicted in the synthesis of complex molecules like this compound. rsc.org
Emerging Research Frontiers and Future Perspectives for 2 Bromo 1,1 Biphenyl 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The construction of the 2,2'-disubstituted biphenyl (B1667301) core is a significant synthetic challenge. Traditional methods often rely on stoichiometric coupling reagents or harsh reaction conditions. Future research is increasingly directed towards novel and sustainable methodologies that offer improved efficiency, selectivity, and environmental compatibility. The Suzuki-Miyaura cross-coupling reaction remains a cornerstone for biphenyl synthesis, and recent advancements focus on creating more robust and "green" catalytic systems. ajgreenchem.com
Key areas of development include:
Heterogeneous Catalysis: The use of palladium on carbon (Pd/C) offers a significant advantage in terms of catalyst recovery and reuse. acs.org Research into optimizing these reactions in environmentally benign solvent systems, such as methanol/water mixtures, has shown promise for large-scale synthesis, minimizing residual palladium contamination in the final product. acs.org
Nanocatalysts: Water-soluble nanocatalysts, such as fullerene-supported palladium chloride (C60-TEGs/PdCl2), represent a frontier in sustainable synthesis. researchgate.net These catalysts can achieve high yields in aqueous media at room temperature, drastically reducing the environmental footprint of the synthesis. researchgate.net
Flow Chemistry: Continuous flow reactors are being explored for industrial-scale production to enhance control over reaction parameters, improve safety, and increase yield and purity.
These advancements are pivotal for making 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid and its derivatives more accessible for research and industrial applications.
| Catalyst System | Solvent | Temperature | Key Advantages |
| Pd(PPh₃)₄ | DME/H₂O | Reflux | Standard, well-established method |
| Pd/C | MeOH/H₂O | 50-60 °C | Recyclable catalyst, low Pd contamination, scalable |
| C60-TEGs/PdCl₂ | Water | Room Temp. | Green solvent, high yield, mild conditions |
Exploration of Unconventional Reactivity Patterns
The unique structural arrangement of this compound gives rise to reactivity patterns that go beyond the simple sum of its constituent parts. The primary focus of emerging research is on harnessing its inherent atropisomerism.
Atropisomerism is a form of axial chirality that results from hindered rotation around a single bond, creating stable, non-interconverting enantiomers. pharmaguideline.com For a 2,2'-disubstituted biphenyl, the energy barrier to rotation determines whether the individual enantiomers can be isolated. nih.gov This barrier is influenced by the size of the ortho-substituents—in this case, the bromo and carboxylic acid groups. pharmaguideline.com
Future research directions include:
Atroposelective Synthesis: Developing catalytic asymmetric methods to synthesize a single enantiomer of this compound is a major goal. This involves strategies like kinetic resolution of a racemic mixture or, more desirably, a direct asymmetric Suzuki-Miyaura coupling using chiral ligands. researchgate.netnih.gov
Intramolecular Reactions: The proximity of the carboxylic acid and the bromo-substituted ring invites the exploration of intramolecular cyclization reactions. Under suitable conditions, potentially mediated by photoredox catalysis or other modern synthetic methods, the molecule could be transformed into novel tricyclic lactone structures. acs.org
Modulation of Rotational Barriers: Investigating how external stimuli (e.g., pH, metal coordination to the carboxylate) can influence the rotational energy barrier could lead to the design of molecular switches or sensors.
Expansion into Bio-Inspired and Supramolecular Catalyst Design
The fields of bio-inspired and supramolecular catalysis seek to mimic the high efficiency and selectivity of natural enzymes by creating synthetic catalysts with well-defined three-dimensional structures. arabjchem.org Axially chiral biphenyls are highly sought-after scaffolds for designing ligands in asymmetric catalysis due to their conformational rigidity and defined spatial arrangement.
This compound serves as a valuable precursor for such advanced catalysts:
Chiral Ligand Synthesis: The carboxylic acid and bromo functionalities are ideal handles for further chemical modification. The bromo group can be converted to other functionalities (e.g., a phosphine (B1218219) via lithiation and quenching), and the carboxylic acid can be used to attach the ligand to a metal center or a solid support. The resulting chiral ligands can be used in a variety of asymmetric transformations. nih.gov
Supramolecular Assemblies: The carboxylic acid group can participate in non-covalent interactions, such as hydrogen bonding, to direct the formation of larger, ordered supramolecular structures. nih.gov By designing complementary molecules, it is possible to create self-assembled catalysts where the biphenyl unit controls the chiral environment of the active site.
Metal-Organic Frameworks (MOFs): Biphenyl dicarboxylic acids are common building blocks (linkers) for MOFs. nih.gov The bromo-functionalized, axially chiral version could be incorporated into MOFs to create porous materials with chiral channels, suitable for enantioselective separations or heterogeneous asymmetric catalysis. nih.gov
Synergistic Integration of Experimental and Computational Approaches
Modern chemical research relies heavily on the synergy between experimental synthesis and computational modeling to accelerate discovery and deepen understanding. For a molecule like this compound, this integration is particularly fruitful.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to map the entire catalytic cycle of synthetic routes like the Suzuki-Miyaura reaction. researchgate.netnih.gov These models can identify the rate-determining step, explain the role of the ligand and base, and predict how changes in the reaction conditions will affect the outcome. nih.govmdpi.com
Predicting Rotational Barriers: Computational chemistry provides a powerful tool to calculate the energy barrier to rotation (ΔG‡) for atropisomers. researchgate.net This allows researchers to predict the stereochemical stability of new derivatives before undertaking their synthesis, saving significant experimental effort. nih.gov These calculations can guide the design of biphenyls with specific rotational dynamics.
Rational Catalyst Design: Before synthesizing complex ligands and catalysts based on the biphenyl scaffold, computational docking and modeling can be used to predict how they will interact with substrates. This rational, in silico design process can guide experimental efforts towards the most promising catalyst structures for achieving high enantioselectivity.
The integration of these approaches allows for a deeper, more predictive understanding of the chemistry of this compound, paving the way for its application in increasingly sophisticated chemical systems.
Q & A
Q. What are the recommended safety protocols for handling 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid in laboratory settings?
- Methodological Answer: Due to the compound’s brominated aromatic structure, strict safety measures are required. Always wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of fine particulates or vapors. Post-experiment, segregate waste into halogenated organic containers and coordinate with certified waste management services for disposal .
Q. What synthetic routes are employed for preparing this compound?
- Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between 2-bromophenylboronic acid and a suitably substituted bromobenzene derivative, followed by carboxylation. For example, methyl ester intermediates (e.g., methyl 4'-bromobiphenyl-2-carboxylate) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH, reflux) to yield the carboxylic acid. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .
Q. How can researchers optimize purification to achieve >95% purity for this compound?
- Methodological Answer: Recrystallization from ethanol/water mixtures (1:3 ratio) is effective for removing unreacted starting materials. For persistent impurities, use flash chromatography (silica gel, gradient elution with hexane:EtOAc from 9:1 to 4:1). Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water, 254 nm detection) .
Advanced Research Questions
Q. What spectroscopic techniques best characterize this compound’s structural integrity?
- Methodological Answer:
- NMR: Use and NMR in DMSO-d6 to identify aromatic protons (δ 7.2–8.1 ppm) and the carboxylic acid proton (δ 12–13 ppm). signals for the carbonyl group appear at ~170 ppm.
- FT-IR: Confirm the carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm).
- Mass Spectrometry: ESI-MS in negative mode typically shows [M–H] at m/z 275–277 (accounting for bromine isotopes) .
Q. How does the bromine substituent’s position influence reactivity in cross-coupling reactions?
- Methodological Answer: The ortho-bromine on the biphenyl scaffold sterically hinders coupling reactions compared to para-substituted analogs (e.g., 4'-bromo derivatives). For Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination), use bulky ligands like XPhos to mitigate steric effects. Kinetic studies show a 20–30% reduced yield compared to para-bromo analogs under identical conditions .
Q. What strategies reduce batch-to-batch variability in synthesizing this compound?
- Methodological Answer:
- Precise Stoichiometry: Maintain a 1:1.05 molar ratio of boronic acid to bromoarene to account for boronic acid oxidation.
- Oxygen-Free Conditions: Use Schlenk lines or gloveboxes to prevent Pd catalyst deactivation.
- Quality Control: Implement in-line FTIR to monitor carboxylation completeness. Batches deviating >2% in HPLC purity should be reprocessed via recrystallization .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 121°C vs. 128°C)?
- Methodological Answer: Variations arise from differing crystallinity due to solvent selection. Recrystallization from ethanol yields a lower melting point (121°C) compared to DMF/water (128°C). Use DSC to analyze polymorphic forms and standardize recrystallization protocols to ensure consistency .
Applications in Medicinal Chemistry
Q. How is this compound utilized as a building block in drug discovery?
- Methodological Answer: The biphenyl core serves as a rigid scaffold for angiotensin II receptor antagonists (e.g., telmisartan intermediates). The carboxylic acid group enables conjugation via amide bonds, while the bromine allows further functionalization (e.g., Suzuki coupling to introduce heterocycles). In vitro assays show IC values <100 nM for hypertension targets when coupled with tetrazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
